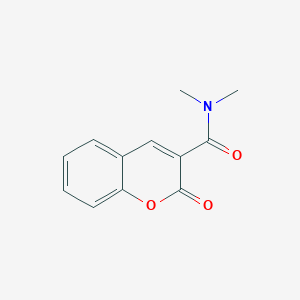

2H-1-Benzopyran-3-carboxamide, N,N-dimethyl-2-oxo-

Descripción

The compound 2H-1-Benzopyran-3-carboxamide, N,N-dimethyl-2-oxo- belongs to the coumarin-derived carboxamide family, characterized by a benzopyran (chromene) backbone with a 2-oxo group and a carboxamide substituent at position 3. The N,N-dimethyl moiety on the carboxamide distinguishes it from other derivatives.

Propiedades

Fórmula molecular |

C12H11NO3 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C12H11NO3/c1-13(2)11(14)9-7-8-5-3-4-6-10(8)16-12(9)15/h3-7H,1-2H3 |

Clave InChI |

SUTFHRPLCUZXQA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C1=CC2=CC=CC=C2OC1=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2H-1-Benzopirano-3-carboxamida, N,N-dimetil-2-oxo- típicamente involucra los siguientes pasos:

Formación del Núcleo Benzopirano: El núcleo benzopirano se puede sintetizar mediante la condensación de Pechmann, que involucra la reacción de fenoles con β-cetoésteres en presencia de catalizadores ácidos.

Introducción del Grupo Carboxamida: El grupo carboxamida se puede introducir haciendo reaccionar el derivado de benzopirano con una amina apropiada, como la dimetilamina, en condiciones adecuadas.

Oxidación: El paso final involucra la oxidación del intermedio para introducir el grupo 2-oxo, lo que se puede lograr utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo 2-oxo, para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carboxamida, potencialmente convirtiéndolo en una amina.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio para reducir el grupo carboxamida.

Sustitución: Agentes halogenantes, nucleófilos y electrófilos en condiciones apropiadas.

Productos Principales:

Derivados Oxidados: Varias formas oxidadas dependiendo del agente oxidante específico y las condiciones.

Aminas Reducidas: Productos de reacciones de reducción dirigidas al grupo carboxamida.

Benzopiranos Sustituidos: Productos de reacciones de sustitución que introducen nuevos grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor, particularly against enzymes such as α-chymotrypsin and monoamine oxidase. These inhibitory properties suggest applications in treating diseases associated with enzyme dysregulation, including cancer and neurodegenerative disorders. The compound's ability to bind effectively to enzyme active sites has been confirmed through molecular docking studies and kinetic assays, indicating its potential for drug development .

1.2 Anti-inflammatory Activity

Studies have demonstrated that derivatives of 2H-1-benzopyran-3-carboxamide exhibit significant anti-inflammatory properties. In experiments involving carrageenan-induced rat paw edema and acetic acid-induced peritonitis tests, these compounds showed efficacy comparable to established anti-inflammatory drugs like piroxicam . This positions them as promising candidates for the development of new anti-inflammatory therapies.

1.3 Anticancer Properties

The compound has also been investigated for its anticancer activities. Research indicates that certain derivatives can reduce the invasive behavior of fibrosarcoma cells, suggesting a mechanism by which these compounds may inhibit tumor progression . Structure-activity relationship studies have provided insights into how modifications can enhance biological activity, paving the way for the design of more effective anticancer agents.

Biological Applications

2.1 Antimicrobial Activity

The antimicrobial properties of 2H-1-benzopyran-3-carboxamide have been explored in various contexts. Its derivatives have shown effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents .

2.2 Research Tool in Biological Studies

Due to its structural similarity to naturally occurring compounds like coumarins and flavonoids, this compound serves as a valuable research tool in studies investigating biological pathways and interactions with cellular targets. Its unique chemical structure allows researchers to explore its effects on different biological systems.

Industrial Applications

3.1 Synthesis of Dyes and Pigments

In addition to its medicinal applications, 2H-1-benzopyran-3-carboxamide is utilized in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing colorants used in various industries, including textiles and plastics.

Comparative Analysis of Related Compounds

To better understand the uniqueness of 2H-1-benzopyran-3-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2H-1-Benzopyran-3-carboxamide | Enzyme inhibition | Effective against α-chymotrypsin |

| Substituted N-Benzylpyrazine-2-carboxamides | Antimycobacterial activity | High activity against Mycobacterium tuberculosis |

| 6-Substituted coumarin derivatives | Anticancer properties | Reduced invasive behavior in fibrosarcoma cells |

Mecanismo De Acción

El mecanismo de acción de 2H-1-Benzopirano-3-carboxamida, N,N-dimetil-2-oxo- depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o ADN, lo que lleva a la modulación de vías bioquímicas. La presencia de los grupos carboxamida y 2-oxo puede influir en su afinidad de unión y especificidad para estos objetivos.

Compuestos Similares:

Cumarina: Otro derivado de benzopirano con un anillo lactónico, conocido por sus propiedades anticoagulantes.

Cromona: Un derivado de benzopirano con un grupo cetónico en la posición 4, utilizado en diversas aplicaciones farmacéuticas.

Flavonoides: Una gran clase de derivados de benzopirano con diversas actividades biológicas, incluidos efectos antioxidantes y antiinflamatorios.

Singularidad: 2H-1-Benzopirano-3-carboxamida, N,N-dimetil-2-oxo- es único debido a sus grupos funcionales específicos, que confieren reactividad química y potenciales actividades biológicas distintas. Su combinación de un grupo carboxamida y un grupo 2-oxo lo diferencia de otros derivados de benzopirano y contribuye a su versatilidad en investigación y aplicaciones industriales.

Esta descripción detallada proporciona una comprensión integral de 2H-1-Benzopirano-3-carboxamida, N,N-dimetil-2-oxo-, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.

Comparación Con Compuestos Similares

Substituent Variations on the Benzopyran Core

The benzopyran ring can be modified at positions 4, 6, 7, or 8, influencing electronic properties and bioactivity:

Carboxamide Substituent Diversity

The N-substituent on the carboxamide significantly impacts solubility, lipophilicity, and receptor interactions:

- N,N-Dimethyl (hypothetical target): Smaller alkyl groups likely enhance solubility compared to bulkier substituents. The electron-donating nature of methyl groups may stabilize the amide bond.

- N-Hydroxy (): Introduces hydrogen-bonding and acidic properties (pKa ~10.18 predicted), which may affect pharmacokinetics.

Molecular Weight and Complexity

- Lower molecular weight derivatives (e.g., N-hydroxy, MW 205.169 in ) may exhibit better diffusion properties, while complex analogs (e.g., , MW 592.696) could target specific enzymes or receptors.

Data Table: Key Analogs of 2H-1-Benzopyran-3-carboxamide Derivatives

Actividad Biológica

2H-1-Benzopyran-3-carboxamide, N,N-dimethyl-2-oxo-, also known as N,N-dimethyl-2-oxochromene-3-carboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.

The molecular formula of 2H-1-Benzopyran-3-carboxamide is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. The compound features a benzopyran core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N,N-dimethyl-2-oxochromene-3-carboxamide |

| InChI | InChI=1S/C12H11NO3/c1-13(2)11(14)9-7-8-5-3-4-6-10(8)16-12(9)15/h3-7H,1-2H3 |

| Canonical SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2OC1=O |

Synthesis

The synthesis of 2H-1-Benzopyran-3-carboxamide typically involves several steps:

- Formation of the Benzopyran Core : This is achieved through the Pechmann condensation reaction between phenols and β-ketoesters in the presence of acid catalysts.

- Introduction of the Carboxamide Group : The benzopyran derivative is reacted with dimethylamine to introduce the carboxamide functionality.

- Oxidation : The final step involves oxidation using agents like potassium permanganate to introduce the 2-oxo group.

Antimicrobial Activity

Research indicates that 2H-1-Benzopyran-3-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values showing moderate activity .

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results indicated that it possesses anti-inflammatory properties comparable to piroxicam, a standard anti-inflammatory drug. The compound was found to be non-toxic at higher doses, suggesting a favorable safety profile for therapeutic applications .

Anticancer Activity

The anticancer potential of 2H-1-Benzopyran-3-carboxamide has been explored in several studies. It has shown promising results against various cancer cell lines, including HepG2 and HeLa cells, with IC50 values indicating significant cytotoxicity. Notably, certain derivatives exhibited activity comparable to doxorubicin, a well-known chemotherapeutic agent .

Case Studies

- Anti-inflammatory Efficacy : A study published in Pharmaceutical Biology highlighted the synthesis of N-substituted derivatives of 2H-1-Benzopyran and their evaluation for anti-inflammatory activity. The findings suggested that these compounds could serve as effective alternatives to conventional anti-inflammatory medications .

- Anticancer Research : Another research effort focused on the structure–activity relationship (SAR) of benzopyran derivatives revealed that modifications at specific positions on the phenyl ring significantly influenced their anticancer efficacy against HepG2 cell lines .

The biological activity of 2H-1-Benzopyran-3-carboxamide is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to cancer progression and inflammation.

The presence of both carboxamide and 2-oxo groups enhances its binding affinity to these targets, making it a versatile candidate for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2H-1-Benzopyran-3-carboxamide derivatives?

- Methodological Answer : The core synthesis involves refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with specific anhydrides (e.g., propionic, butyric, or valeric anhydride) for 3 hours. Post-reaction, the product is isolated via water-induced precipitation, followed by filtration and crystallization in solvents like CHCl₃:petroleum ether or CH₃CN:water. Yields typically range from 60–80%, with structural confirmation via IR (e.g., carbonyl stretches at 1740–1754 cm⁻¹) and ¹H NMR (e.g., methylene protons at δ 5.19–5.21 ppm) .

Q. Which spectroscopic techniques are essential for characterizing these derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies lactone (1740–1741 cm⁻¹), ester (1754 cm⁻¹), and carboxylic acid (1689–1692 cm⁻¹) carbonyl groups.

- ¹H NMR : Resolves substituent-specific signals, such as methylene protons in ester groups (δ 5.19–5.21 ppm) and aromatic protons (δ 7.49–8.96 ppm).

- Elemental Analysis : Validates molecular formula consistency (e.g., C₁₄H₁₂O₆ for 6-propionoxymethyl derivatives) .

Advanced Research Questions

Q. How can esterification reactions of 6-hydroxymethyl derivatives be optimized for higher yields and purity?

- Methodological Answer :

- Anhydride Selection : Longer-chain anhydrides (e.g., valeric) may reduce steric hindrance, improving reactivity.

- Solvent Systems : Polar aprotic solvents (e.g., CH₃CN) enhance solubility during crystallization.

- Reaction Monitoring : Use TLC or in-situ IR to track esterification progress and minimize side products.

- Purification : Gradient recrystallization (e.g., CHCl₃:diisopropylether) removes unreacted starting materials .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 6-acyloxymethyl vs. 6-nitro groups) and correlate with bioassay results.

- Purity Validation : Employ HPLC (>98% purity thresholds) to exclude impurities as confounding factors.

- Computational Modeling : Use molecular docking to assess binding affinity variations (e.g., coumarin-based inhibitors targeting specific enzymes) .

Q. How can cocrystallization be leveraged to enhance physicochemical properties of this compound?

- Methodological Answer :

- Coformer Selection : Use complementary hydrogen-bond donors/acceptors (e.g., 2-aminobenzothiazole) to stabilize crystal lattices.

- Synthesis Protocol : Follow stoichiometric reflux methods in polar solvents (e.g., ethanol), as demonstrated for N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide cocrystals.

- Characterization : Analyze cocrystals via X-ray diffraction to confirm packing efficiency and intermolecular interactions .

Data Analysis and Experimental Design

Q. How should researchers interpret discrepancies in spectral data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Cross-reference IR/NMR spectra to identify inconsistent peaks (e.g., residual solvent signals in δ 1.18–2.42 ppm regions).

- Isolation Artifacts : Check for byproducts (e.g., unhydrolyzed intermediates) using mass spectrometry.

- Reaction Optimization : Adjust stoichiometry (e.g., excess anhydride) to suppress incomplete esterification .

Q. What experimental controls are critical when evaluating biological activity of these derivatives?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., GI129471) and vehicle-only samples in bioassays.

- Dose-Response Curves : Assess toxicity thresholds (e.g., IC₅₀ values) across multiple cell lines.

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a false-negative factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.